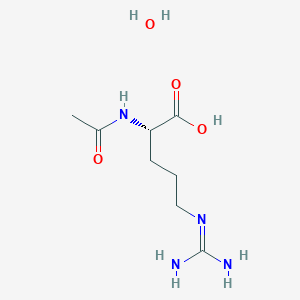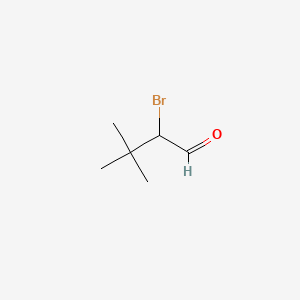
2-Bromo-3,3-dimethylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,3-dimethylbutanal is an organic compound with the molecular formula C6H11BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the second carbon of a 3,3-dimethylbutanal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylbutanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on large-scale production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Bromo-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 2-Bromo-3,3-dimethylbutanoic acid.
Reduction: 2-Bromo-3,3-dimethylbutanol.
Substitution: Products vary depending on the nucleophile used, such as 3,3-dimethylbutanal when using hydroxide ions.
科学的研究の応用
2-Bromo-3,3-dimethylbutanal is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to prepare more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3,3-dimethylbutanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which increases the electrophilicity of the carbonyl carbon.
類似化合物との比較
Similar Compounds
3,3-Dimethylbutanal: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-3,3-dimethylbutane: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness
2-Bromo-3,3-dimethylbutanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H11BrO |
|---|---|
分子量 |
179.05 g/mol |
IUPAC名 |
2-bromo-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |
InChIキー |
QLLDPMNJZCQKSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
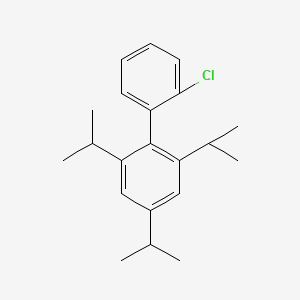
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
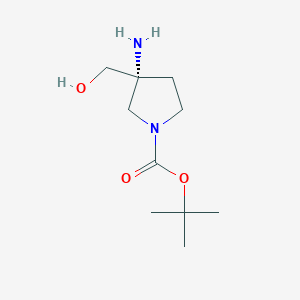
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
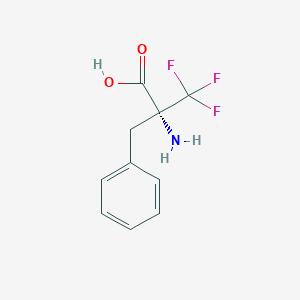
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)
![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)

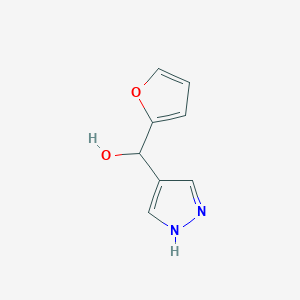
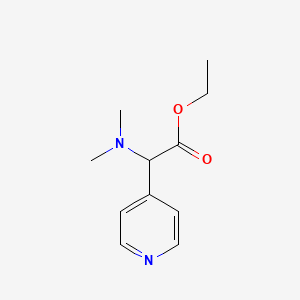
methylidene}hydroxylamine](/img/structure/B13058658.png)
